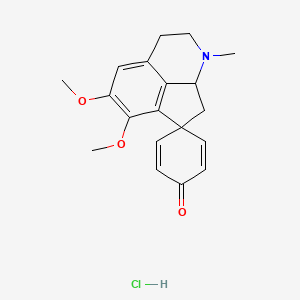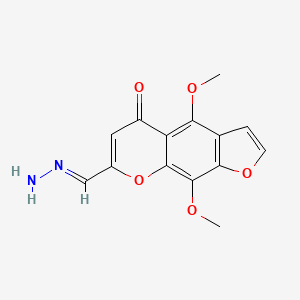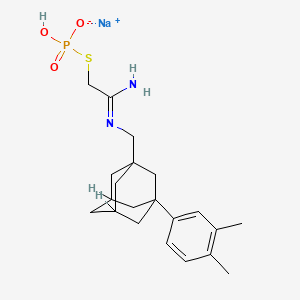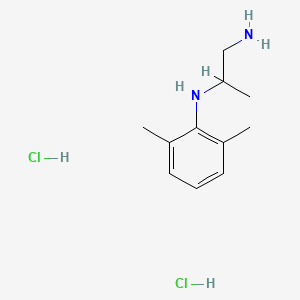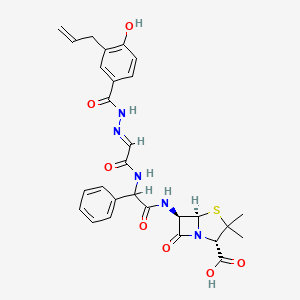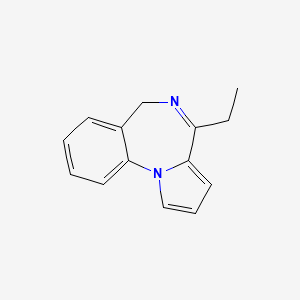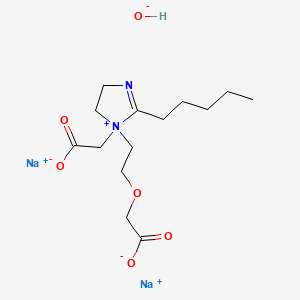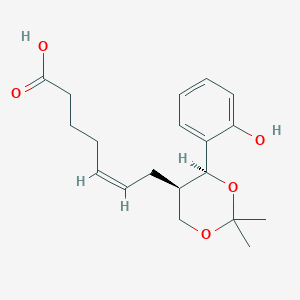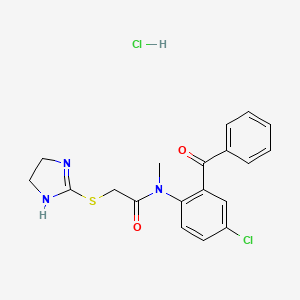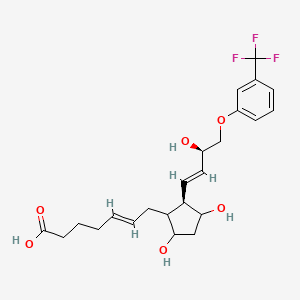
Piperazine, 1-(1-oxo-3-(1-piperidinyl)propyl)-4-(3,4,5-trimethoxybenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Piperazine, 1-(1-oxo-3-(1-piperidinyl)propyl)-4-(3,4,5-trimethoxybenzoyl)-” is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Piperazine, 1-(1-oxo-3-(1-piperidinyl)propyl)-4-(3,4,5-trimethoxybenzoyl)-” typically involves multi-step organic reactions. One common route might include:
Formation of the Piperazine Core: Starting with piperazine, the core structure is formed through a series of condensation reactions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the Trimethoxybenzoyl Group: This step involves acylation reactions where the trimethoxybenzoyl chloride is reacted with the piperazine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the propyl group.
Reduction: Reduction reactions can occur, especially at the carbonyl group.
Substitution: Various substitution reactions can take place, particularly on the aromatic ring or the piperazine core.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for advanced materials.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes.
Receptor Binding: Binds to certain receptors in biological systems.
Medicine
Drug Development: Explored for its potential therapeutic effects in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Agriculture: Used in the formulation of agrochemicals.
Cosmetics: Incorporated into cosmetic products for its beneficial properties.
Mechanism of Action
The mechanism of action of “Piperazine, 1-(1-oxo-3-(1-piperidinyl)propyl)-4-(3,4,5-trimethoxybenzoyl)-” involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate interaction.
Modulating Receptor Function: Acting as an agonist or antagonist at specific receptors.
Altering Signal Transduction Pathways: Influencing intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Such as 1-benzylpiperazine and 1-(3-chlorophenyl)piperazine.
Trimethoxybenzoyl Compounds: Like 3,4,5-trimethoxybenzaldehyde and 3,4,5-trimethoxybenzoic acid.
Uniqueness
“Piperazine, 1-(1-oxo-3-(1-piperidinyl)propyl)-4-(3,4,5-trimethoxybenzoyl)-” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound in various fields of research.
Properties
CAS No. |
110187-49-0 |
|---|---|
Molecular Formula |
C22H33N3O5 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-piperidin-1-yl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C22H33N3O5/c1-28-18-15-17(16-19(29-2)21(18)30-3)22(27)25-13-11-24(12-14-25)20(26)7-10-23-8-5-4-6-9-23/h15-16H,4-14H2,1-3H3 |
InChI Key |
WOORJJRHPNESPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)CCN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


